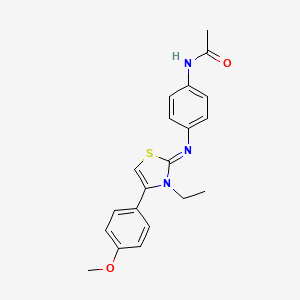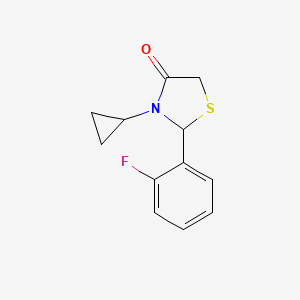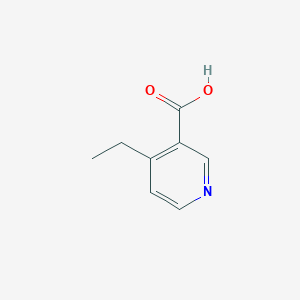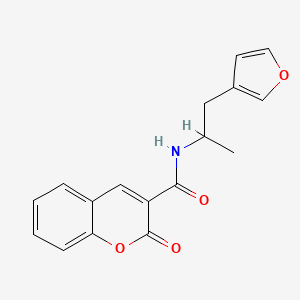
N-(1-(furan-3-yl)propan-2-yl)-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Xanomeline can be synthesized by esterification of 5-amino-1,2,3,4-tetrahydro-2-benzazepin-3-one with (E)-3-(furan-3-yl)prop-2-enoic acid followed by a Hoffman degradation reaction. Characterization of the final purified product can be achieved using NMR, IR, and mass spectrometry.Molecular Structure Analysis
The molecular formula of Xanomeline is C21H19NO3. The InChI and SMILES strings provide a textual representation of the compound’s structure.Chemical Reactions Analysis
Various analytical methods have been developed to detect and quantify Xanomeline in various biological and environmental samples. These methods include Liquid chromatography-tandem mass spectrometry (LC-MS/MS), high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS).Physical And Chemical Properties Analysis
Xanomeline is a yellow crystalline powder with a molecular weight of 337.42 g/mol. Its chemical formula is C21H23NO3. This compound has a melting point of 208-209°C and a solubility of less than 1 mg/mL in water.Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds in Pharmaceuticals
Nitrogen heterocycles are pivotal structural components in pharmaceuticals, with a significant percentage of small-molecule drugs containing nitrogen heterocycles. These structures, including furans, play a crucial role in drug design due to their diverse pharmacological properties. The analysis of nitrogen heterocycles in FDA-approved drugs reveals common architectural cores and substitution patterns, highlighting the importance of these compounds in medicinal chemistry (Vitaku, Smith, & Njardarson, 2014).
Health Benefits and Risks of Furan Derivatives
Furan fatty acids, found in plants, algae, and fish, exhibit anti-oxidant and anti-inflammatory activities, suggesting beneficial health effects. However, the relationship between furan fatty acids and diseases such as diabetes and renal failure is complex and not fully understood. The metabolite CMPF, related to furan fatty acid consumption, shows varying levels in healthy, diabetic, and renal disease patients, indicating the need for further research on the health implications of furan derivatives (Xu et al., 2017).
Furan-Based Compounds for New Materials and Chemical Processes
Furan derivatives like 5-hydroxymethylfurfural (HMF) are recognized as versatile platform chemicals derived from plant biomass. These compounds are key to developing sustainable alternatives to petroleum-based products in the chemical industry. The synthesis of HMF from plant feedstocks and its applications in producing monomers, polymers, and other valuable chemicals demonstrate the potential of furan-based compounds in green chemistry (Chernyshev, Kravchenko, & Ananikov, 2017).
Wirkmechanismus
Xanomeline has been found to be a potent and selective muscarinic agonist with a strong affinity for the M1 and M3 receptors. It has shown efficacy in the treatment of various diseases such as Alzheimer’s disease, schizophrenia, depression, and some forms of cancer.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-11(8-12-6-7-21-10-12)18-16(19)14-9-13-4-2-3-5-15(13)22-17(14)20/h2-7,9-11H,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCPPKMJLJVAHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(furan-3-yl)propan-2-yl)-2-oxo-2H-chromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

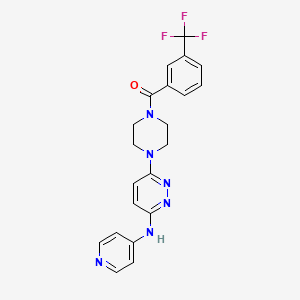
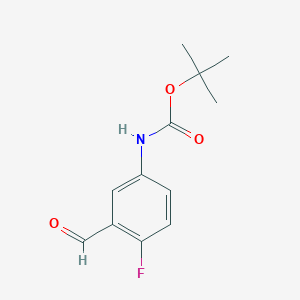
![N-(2,3-dimethylphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2590804.png)
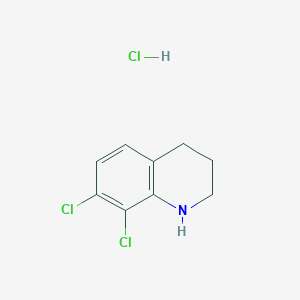
![6-(4-Fluorophenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2590806.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2590807.png)
![9-ethoxy-2-(2-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2590808.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2590809.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2590810.png)
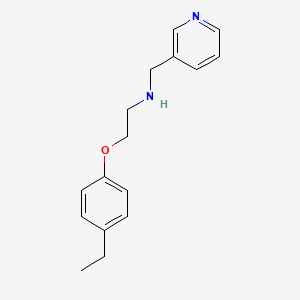
![(2Z)-3-(dimethylamino)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile](/img/structure/B2590813.png)
